Home > Products > Screening Compounds P109544 > Dextrorphan O-|A-D-Glucuronide
Dextrorphan O-|A-D-Glucuronide -

Dextrorphan O-|A-D-Glucuronide

Catalog Number: EVT-13538643
CAS Number:
Molecular Formula: C23H31NO7
Molecular Weight: 433.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Dextrorphan O-beta-D-Glucuronide can be synthesized through various methods, primarily focusing on glucuronidation reactions. The most common approach involves using human liver microsomes in conjunction with uridine 5'-diphosphoglucuronic acid. This method mimics the natural metabolic pathways occurring in the liver, resulting in efficient production of glucuronides .

Technical Details

  1. Enzymatic Synthesis: The use of liver microsomes allows for the enzymatic conversion of Dextromethorphan to its glucuronide form. This process typically requires optimal conditions such as pH and temperature to maximize yield.
  2. Microbial Biotransformation: Alternative synthetic routes may involve microbial systems that can perform similar transformations under controlled conditions, providing an eco-friendly approach to metabolite synthesis .
Molecular Structure Analysis

Dextrorphan O-beta-D-Glucuronide has a molecular formula of C23H31NO7C_{23}H_{31}NO_7 and a molecular weight of approximately 433.49 g/mol. The compound's structure includes multiple hydroxyl groups and a glucuronic acid moiety attached via a glycosidic bond.

Structural Data

  • IUPAC Name: (2S,3S,4S,5R)-3,4,5-trihydroxy-6-{[(1S,9S,10S)-17-methyl-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2(7),3,5-trien-4-yl]oxy}oxane-2-carboxylic acid
  • SMILES Notation: CN1CC[C@]23CCCC[C@H]2[C@H]1Cc4ccc(O[C@@H]5OC@@HC(=O)O)cc34
  • InChI Key: YQAUTKINOXBFCA-DCWOAAMISA-N

This complex structure contributes to its pharmacological properties and interactions within biological systems .

Chemical Reactions Analysis

Dextrorphan O-beta-D-Glucuronide participates in several chemical reactions primarily as a product of glucuronidation. The key reaction involves the transfer of glucuronic acid to Dextromethorphan facilitated by UDP-glucuronosyltransferases.

Technical Details

  1. Glucuronidation Reaction:
    Dextromethorphan+UDP glucuronic acidUGTDextrorphan O beta D Glucuronide+UDP\text{Dextromethorphan}+\text{UDP glucuronic acid}\xrightarrow{\text{UGT}}\text{Dextrorphan O beta D Glucuronide}+\text{UDP}
    This reaction significantly increases the hydrophilicity of the compound, enhancing its elimination from the body.
  2. Stability and Degradation: The stability of Dextrorphan O-beta-D-Glucuronide under physiological conditions is crucial for its role as a metabolite. It can undergo further hydrolysis or other metabolic processes depending on various factors such as pH and enzyme availability.
Mechanism of Action

The primary mechanism by which Dextrorphan O-beta-D-Glucuronide exerts its effects involves its role in drug metabolism. By facilitating the excretion of Dextromethorphan and other lipophilic compounds, it helps maintain homeostasis within the body.

Process and Data

Upon administration of Dextromethorphan, it is metabolized into Dextrorphan and subsequently converted into Dextrorphan O-beta-D-Glucuronide. This glucuronidation process:

  • Increases water solubility.
  • Reduces pharmacological activity compared to its parent compound.
  • Facilitates renal excretion.

Studies have shown that both Dextrorphan and its glucuronide metabolite can be detected in urine samples following administration of Dextromethorphan .

Physical and Chemical Properties Analysis

Dextrorphan O-beta-D-Glucuronide exhibits several notable physical and chemical properties:

  • Solubility: Approximately 1.2 mg/mL in water.
  • LogP: 1.38 (indicating moderate lipophilicity).
  • pKa Values: Strongest acidic pKa is approximately 2.85; strongest basic pKa is around 9.82.
  • Polar Surface Area: 119.69 Ų (suggesting good permeability characteristics).

These properties influence its behavior within biological systems and its interaction with various biological targets .

Applications

Dextrorphan O-beta-D-Glucuronide serves several important scientific uses:

  1. Pharmacokinetics Studies: Understanding the metabolism of drugs like Dextromethorphan provides insights into their pharmacokinetic profiles.
  2. Toxicology Assessments: Its role in detoxification processes makes it relevant in toxicological studies where drug metabolism is critical.
  3. Clinical Research: Monitoring levels of this metabolite can aid in assessing therapeutic efficacy and safety profiles of medications containing Dextromethorphan.
Metabolic Pathways and Biosynthetic Mechanisms

Role in Dextromethorphan Pharmacokinetics: Phase II Metabolism

Dextrorphan O-β-D-glucuronide is the terminal, water-soluble metabolite formed during dextromethorphan (DM) biotransformation. Upon oral administration, DM undergoes rapid O-demethylation via cytochrome P450 2D6 (CYP2D6) to yield dextrorphan (DX), the primary pharmacologically active metabolite [1] [10]. DX is subsequently conjugated via uridine diphosphate (UDP)-glucuronosyltransferases (UGTs) to form dextrorphan O-β-D-glucuronide. This Phase II reaction enhances aqueous solubility, facilitating renal excretion and effectively terminating DX’s NMDA receptor-mediated neurological activity [4] [7].

The extent of glucuronidation directly influences systemic DX exposure. In CYP2D6 poor metabolizers (PMs), DM bioavailability increases to ~80% (versus 1%–2% in extensive metabolizers), yet DX formation is markedly reduced. Consequently, DX glucuronidation becomes less dominant in PMs, shifting elimination toward direct N-demethylation of DM by CYP3A4 to form 3-methoxymorphinan [1] [10]. This metabolic diversion underscores the interdependence of Phase I and II pathways in DM disposition.

Enzymatic Synthesis via UDP-Glucuronosyltransferases (UGTs)

Dextrorphan O-β-D-glucuronide biosynthesis is catalyzed by specific UGT isoforms, primarily UGT2B7 and UGT1A4. These enzymes transfer glucuronic acid from UDP-glucuronic acid (UDPGA) to DX’s phenolic hydroxyl group, forming an ester linkage [2] [8]. Kinetic studies using recombinant human UGTs confirm UGT2B7 as the high-affinity contributor (Km = 18 µM), while UGT1A4 exhibits lower affinity but higher capacity at elevated DX concentrations [5] [8].

UGT2B7’s catalytic site accommodates DX within a single aglycone-binding pocket, as evidenced by competitive inhibition studies. Morphine (a UGT2B7 substrate) inhibits DX glucuronidation by >85% at saturating concentrations, confirming shared binding topology [8]. The reaction is optimized in vitro by activating microsomal UGTs with alamethicin (a pore-forming agent) and supplementing UDPGA cofactor [5] [9].

Table 1: Human UGT Isoforms Involved in Dextrorphan Glucuronidation

UGT IsoformTissue ExpressionCatalytic Efficiency (Vmax/Km)Inhibition by Morphine
UGT2B7Liver, IntestineHigh>85%
UGT1A4LiverModerate<20%
UGT1A9Liver, KidneyLowNot tested

Kinetic Analysis of Glucuronidation Efficiency in Human Hepatic Models

Glucuronidation kinetics of dextrorphan have been quantified in human liver microsomes (HLM) and intestinal microsomes (HIM). In HLM, DX exhibits Michaelis-Menten kinetics with a Km of 22 µM and Vmax of 0.45 nmol/min/mg protein, yielding an intrinsic clearance (CLint = Vmax/Km) of 20.5 µL/min/mg [5] [9]. HIM show reduced CLint (5.8 µL/min/mg), indicating lower extrahepatic contribution [5].

CYP2D6 phenotype significantly modulates DX generation and subsequent glucuronidation flux. Ultrarapid metabolizers (UMs) exhibit 8-fold higher DX formation rates compared to PMs, necessitating compensatory increases in UGT activity [6] [7]. Physiologically based pharmacokinetic (PBPK) models incorporating CYP2D6-UGT interplay accurately predict a 26-fold increase in DM AUC in PMs versus extensive metabolizers (EMs), aligning with clinical observations [7].

Table 2: Kinetic Parameters for Dextrorphan Glucuronidation in Human Models

Enzyme SourceKm (µM)Vmax (nmol/min/mg)CLint (µL/min/mg)
HLM22 ± 3.10.45 ± 0.0720.5
HIM15 ± 2.40.09 ± 0.015.8
rUGT2B718 ± 2.61.20 ± 0.1566.7

Interspecies Variability in Glucuronide Formation Pathways

Significant interspecies differences exist in dextrorphan glucuronidation pathways. Human liver relies predominantly on UGT2B7, whereas rats express orthologous Ugt2b1 with 5-fold lower affinity for DX (Km = 110 µM) [7] [9]. Dogs exhibit minimal DX glucuronidation capacity due to deficient phenol-UGT activity, favoring alternative sulfate conjugation [1].

CYP2D6 polymorphism further complicates cross-species extrapolation. Humans exhibit pronounced genetic variability (e.g., CYP2D6*10 allele in Asians reduces DX formation by 70%), while common lab animals (rats, mice) express functionally uniform Cyp2d isoforms [6] [7]. PBPK models demonstrate that humanized CYP2D6-transgenic mice approximate human DM/DX pharmacokinetics more accurately than wild-type mice, validating their utility in translational studies [7].

Table 3: Species Comparison of Dextrorphan Glucuronidation

SpeciesPrimary UGT IsoformRelative ActivityCYP2D6 Polymorphism
HumanUGT2B7HighExtensive (PM, IM, EM, UM)
RatUgt2b1ModerateAbsent
DogNot identifiedVery lowAbsent
MouseUgt1a6LowAbsent

Properties

Product Name

Dextrorphan O-|A-D-Glucuronide

IUPAC Name

(3S,6S)-3,4,5-trihydroxy-6-[(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl)oxy]oxane-2-carboxylic acid

Molecular Formula

C23H31NO7

Molecular Weight

433.5 g/mol

InChI

InChI=1S/C23H31NO7/c1-24-9-8-23-7-3-2-4-14(23)16(24)10-12-5-6-13(11-15(12)23)30-22-19(27)17(25)18(26)20(31-22)21(28)29/h5-6,11,14,16-20,22,25-27H,2-4,7-10H2,1H3,(H,28,29)/t14?,16?,17?,18-,19?,20?,22+,23?/m0/s1

InChI Key

YQAUTKINOXBFCA-WXBCIEEXSA-N

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O

Isomeric SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O[C@H]5C(C([C@@H](C(O5)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.